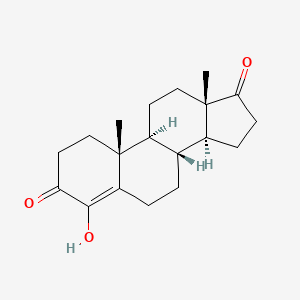
福美司坦
描述
Formestane, also known as 4-hydroxyandrost-4-ene-3,17-dione, is a steroidal, selective aromatase inhibitor . It was formerly sold under the brand name Lentaron and others . It is used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . The drug is not active orally and was available only as an intramuscular depot injection . Formestane is an analogue of androstenedione .
Synthesis Analysis
Formestane can be synthesized from testosterone . Breast cancer cells can metabolize Formestane and Exemestane to androgenic compounds which inhibit proliferation . The kinetic profile of formestane and its main metabolites was found different between oral and transdermal application .
Molecular Structure Analysis
Formestane is a second-generation, irreversible, steroidal aromatase inhibitor . Its molecular formula is C19H26O3 . The molecular weight is 302.41 .
Chemical Reactions Analysis
Formestane inhibits the aromatase enzyme responsible for converting androgens to estrogens . It has been found that breast cancer cells can metabolize Formestane and Exemestane to androgenic compounds which inhibit proliferation .
科学研究应用
Breast Cancer Treatment
Formestane was the first selective, type I, steroidal aromatase inhibitor used in the treatment of estrogen-receptor positive breast cancer in post-menopausal women . It suppresses estrogen production, which is often a contributing factor in the growth of breast cancer cells .
Anabolic Steroid or Prohormone Suppression
Formestane suppresses estrogen production from anabolic steroids or prohormones . This can be beneficial in certain medical or therapeutic contexts where the reduction of estrogenic effects is desired .
Prohormone of 4-Hydroxytestosterone
Formestane is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity . This suggests potential applications in contexts where modulation of androgenic activity is beneficial .
Anti-Doping in Sports
Formestane is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes . Its use can lead to an increase in testosterone production, which could provide an unfair advantage in competitive sports .
Pharmacokinetic Research
Formestane’s unique pharmacokinetic properties, including its irreversible binding to the aromatase enzyme, have made it a subject of interest in pharmacokinetic research . Studies have compared its properties with those of other aromatase inhibitors .
Transdermal Application Research
Research has been conducted into the development of a transdermal formulation of Formestane . This could potentially offer a more convenient method of administration compared to intramuscular injection .
作用机制
Target of Action
Formestane primarily targets the aromatase enzyme , which plays a crucial role in the conversion of androgens to estrogens . By inhibiting this enzyme, Formestane suppresses estrogen production, particularly in post-menopausal women who have estrogen-receptor positive breast cancer .
Mode of Action
Formestane is a second-generation, irreversible, steroidal aromatase inhibitor . It competitively inhibits the aromatase enzyme, thereby preventing the conversion of androgens to estrogens . This suppression of estrogen production is particularly significant in the treatment of estrogen-receptor positive breast cancer .
Biochemical Pathways
Formestane’s action affects the estrogen synthesis pathway . By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, disrupting the normal estrogen synthesis pathway . This leads to a decrease in estrogen levels, which can slow the growth of estrogen-receptor positive breast cancers . Additionally, Formestane has been found to control the PI3K-Akt pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
Formestane exhibits poor oral bioavailability , necessitating its administration via intramuscular injection . This method of administration allows for a more effective delivery of the drug, bypassing the first-pass metabolism in the liver . The need for intramuscular injection can be a limitation in terms of patient compliance and convenience .
Result of Action
The primary result of Formestane’s action is the suppression of estrogen production . This leads to a decrease in the growth of estrogen-receptor positive breast cancers . Formestane is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity .
Action Environment
The efficacy and stability of Formestane can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption and bioavailability of Formestane . Additionally, the presence of other drugs or substances in the body can potentially interact with Formestane and alter its effects . It’s also worth noting that Formestane is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes , indicating that its use is regulated in certain environments.
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMTWJCGUFAOD-KZQROQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034113 | |
| Record name | 4-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer. | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Formestane | |
CAS RN |
566-48-3 | |
| Record name | Formestane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formestane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 566-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Androsten-4-ol-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







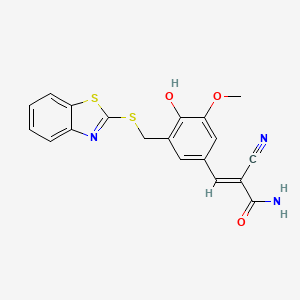
![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

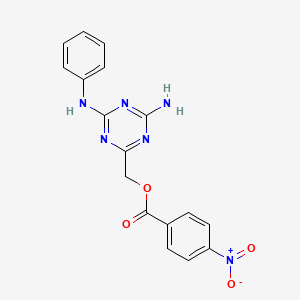
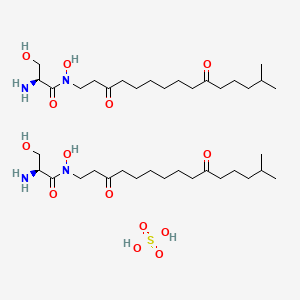

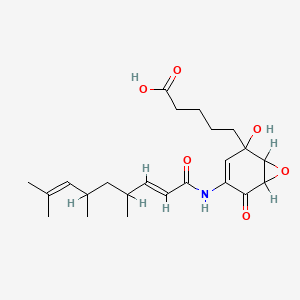
![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)